N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
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Overview
Description
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide: is a chemical compound with a complex structure that includes a cyclohexenyl ring, an amide group, and a phenyl ring
Mechanism of Action
Target of Action
The primary targets of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
As research progresses, more information about how this compound interacts with its targets will become available .
Biochemical Pathways
It has been suggested that this compound may be involved in reactions with nitrogen-containing binucleophiles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will determine the bioavailability of the compound and its distribution within the body .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
The action of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. More research is needed to understand how these factors influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the following steps:
Formation of the Cyclohexenyl Ring: The cyclohexenyl ring is synthesized through a series of reactions starting from simple precursors. One common method involves the cyclization of a suitable diene with a ketone to form the 5,5-dimethyl-3-oxocyclohex-1-enyl structure.
Amidation Reaction: The cyclohexenyl ring is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Attachment of the Phenyl Ring: The final step involves the attachment of the phenyl ring to the amide group. This can be achieved through a nucleophilic substitution reaction, where the phenyl ring is introduced via a suitable halide or other leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenyl ring, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide
- N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylbutanamide
Uniqueness
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide is unique due to its specific structural features, such as the presence of the 5,5-dimethyl-3-oxocyclohex-1-enyl ring and the phenyl ring attached via an amide linkage. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)17-14-6-4-5-7-15(14)18-12-8-13(20)10-16(2,3)9-12/h4-8,18H,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOAUZODGKXASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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